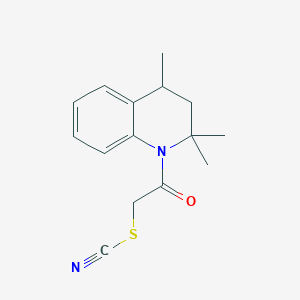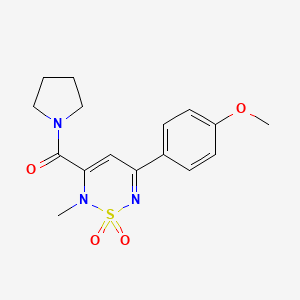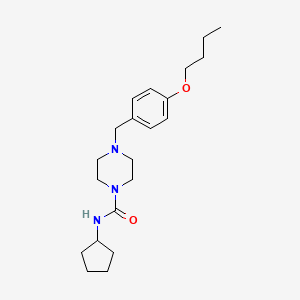![molecular formula C19H22BrN3O2 B4583553 5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)
5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the use of specific reagents and conditions to achieve the desired molecular structure. For instance, the synthesis of analog compounds such as N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, involves nucleophilic substitution reactions, esterification, and amidation processes to introduce specific functional groups into the molecular framework (Kuhnast et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been elucidated using various analytical techniques, including X-ray crystallography and nuclear magnetic resonance (NMR). These methods provide detailed insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For example, crystal structure studies and density functional theory (DFT) calculations have been employed to understand the molecular geometry and electronic properties of related compounds (Kumara et al., 2017).
Aplicaciones Científicas De Investigación
Ligand for Receptor Studies
One significant application of compounds structurally related to 5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is their use as ligands for receptor studies. For instance, compounds with similar structures have been explored for their binding affinity to 5-HT1A receptors, which are implicated in various neurological and psychiatric conditions. Such research aids in the development of radioiodinated antagonists for in vivo imaging of receptors, contributing to our understanding of receptor distributions and functions in the brain (Zhuang et al., 1998).
Antimicrobial and Anti-inflammatory Agents
Another application is the synthesis of novel compounds derived from this chemical structure for their potential antimicrobial and anti-inflammatory properties. Research has been conducted on derivatives that show promise as cyclooxygenase inhibitors and possess analgesic and anti-inflammatory activities, potentially contributing to new therapeutic options for treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).
Development of Antipsychotic Agents
Compounds similar to this compound have also been evaluated for their potential as antipsychotic agents. Research in this area focuses on the synthesis and pharmacological evaluation of these compounds for their antidopaminergic properties, which are crucial for the therapeutic effects of antipsychotics. Such studies contribute to the development of new medications with improved efficacy and reduced side effects for treating psychiatric disorders (Högberg et al., 1990).
Radioligand for Receptor Characterization
Additionally, structurally related compounds have been used as radioligands for the characterization of receptor subtypes, such as 5-HT6 receptors. This application is vital for neuroscientific research, allowing for the detailed mapping and understanding of receptor distributions and their roles in various neurological functions and disorders (Hirst et al., 2000).
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-22-9-11-23(12-10-22)16-6-4-15(5-7-16)21-19(24)17-13-14(20)3-8-18(17)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHLEFSERFUGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)
![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)
![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)
![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)
![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)
